molecular formula C23H22N2O2 B12181880 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide

1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide

Cat. No.: B12181880
M. Wt: 358.4 g/mol
InChI Key: OTAQEGDRFDUSRT-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be induced using reagents like tosyl chloride.

    Introduction of the Diphenylmethyl Group: This step may involve the use of diphenylmethyl chloride in the presence of a base to form the desired diphenylmethyl-substituted azetidine.

    Attachment of the 4-Hydroxyphenyl Group: This can be done through nucleophilic substitution reactions where the azetidine ring is reacted with a 4-hydroxyphenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the azetidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.

    N-Benzylazetidine: Contains a benzyl group instead of a diphenylmethyl group.

    4-Hydroxyphenylazetidine: Lacks the diphenylmethyl group but contains the hydroxyphenyl group.

Uniqueness

1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide is unique due to the presence of both diphenylmethyl and 4-hydroxyphenyl groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-benzhydryl-N-(4-hydroxyphenyl)azetidine-3-carboxamide

InChI

InChI=1S/C23H22N2O2/c26-21-13-11-20(12-14-21)24-23(27)19-15-25(16-19)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19,22,26H,15-16H2,(H,24,27)

InChI Key

OTAQEGDRFDUSRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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